Cas no 1131587-18-2 (Methyl 5-iodo-2-(isobutylamino)benzoate)
Methyl 5-iodo-2-(isobutylamino)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-iodo-2-(isobutylamino)benzoate
- methyl 5-iodo-2-(2-methylpropylamino)benzoate
- A802737
- AK133645
- CTK8E1996
- FT-0657368
- KB-145659
- SBB068071
- DB-352100
- 1131587-18-2
- Methyl 5-iodo-2-[(2-methylpropyl)amino]benzoate
- AKOS015852148
- SB83441
- Methyl5-iodo-2-(isobutylamino)benzoate
- DTXSID50661044
-
- Inchi: 1S/C12H16INO2/c1-8(2)7-14-11-5-4-9(13)6-10(11)12(15)16-3/h4-6,8,14H,7H2,1-3H3
- InChI Key: KUFBCOYJBSIHPP-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C(=O)OC)C=1)NCC(C)C
Computed Properties
- Exact Mass: 333.02258g/mol
- Monoisotopic Mass: 333.02258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 38.3Ų
Methyl 5-iodo-2-(isobutylamino)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096412-1g |
Methyl 5-iodo-2-(isobutylamino)benzoate |
1131587-18-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Chemenu | CM130529-1g |
methyl 5-iodo-2-(isobutylamino)benzoate |
1131587-18-2 | 95% | 1g |
$310 | 2023-01-12 | |
| Ambeed | A690500-1g |
Methyl 5-iodo-2-(isobutylamino)benzoate |
1131587-18-2 | 95+% | 1g |
$276.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757566-1g |
Methyl 5-iodo-2-(isobutylamino)benzoate |
1131587-18-2 | 98% | 1g |
¥2704.00 | 2024-08-09 | |
| Crysdot LLC | CD12179446-1g |
Methyl 5-iodo-2-(isobutylamino)benzoate |
1131587-18-2 | 95+% | 1g |
$329 | 2024-07-23 |
Methyl 5-iodo-2-(isobutylamino)benzoate Suppliers
Methyl 5-iodo-2-(isobutylamino)benzoate Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on Methyl 5-iodo-2-(isobutylamino)benzoate
Methyl 5-iodo-2-(isobutylamino)benzoate (CAS No. 1131587-18-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-iodo-2-(isobutylamino)benzoate, identified by its CAS number 1131587-18-2, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a benzoate core substituted with an iodine atom at the 5-position and an isobutylamino group at the 2-position, has garnered attention due to its versatile applications in drug development and synthetic chemistry.
The structural attributes of Methyl 5-iodo-2-(isobutylamino)benzoate make it a valuable intermediate in the synthesis of various pharmacologically active compounds. The presence of the iodine atom at the 5-position facilitates its use in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular frameworks. These reactions are widely employed in the preparation of biaryl compounds, which are prevalent in many therapeutic agents.
Furthermore, the isobutylamino group introduces a polar, basic moiety to the molecule, enhancing its solubility in polar solvents and enabling interactions with biological targets. This feature is particularly useful in medicinal chemistry, where optimizing solubility and bioavailability is crucial for developing effective drugs.
In recent years, Methyl 5-iodo-2-(isobutylamino)benzoate has been utilized in the synthesis of novel therapeutic agents targeting various diseases. For instance, researchers have explored its potential in developing kinase inhibitors, which are essential in treating cancers and inflammatory disorders. The benzoate core is a common scaffold in kinase inhibitors due to its ability to bind to ATP pockets and modulate enzyme activity.
One notable application of Methyl 5-iodo-2-(isobutylamino)benzoate is in the synthesis of small-molecule inhibitors for protein-protein interactions (PPIs). PPIs play a critical role in numerous cellular processes, making them attractive targets for drug development. The compound's structural features allow for precise modifications to enhance binding affinity and selectivity against specific PPIs.
The pharmaceutical industry has also leveraged Methyl 5-iodo-2-(isobutylamino)benzoate in the development of antiviral and antibacterial agents. The iodine atom enables further functionalization through metal-catalyzed reactions, leading to the creation of novel derivatives with enhanced pharmacological properties. These derivatives have shown promise in preclinical studies as effective treatments against resistant strains of pathogens.
Advances in computational chemistry have further enhanced the utility of Methyl 5-iodo-2-(isobutylamino)benzoate. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the rational design of more potent and selective drug candidates. These studies have also highlighted the importance of optimizing steric and electronic properties to improve drug efficacy.
The synthesis of Methyl 5-iodo-2-(isobutylamino)benzoate itself is a testament to the progress in synthetic methodologies. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have made its preparation more efficient and scalable. These advancements have not only improved yield but also reduced costs, making it more accessible for industrial applications.
In conclusion, Methyl 5-iodo-2-(isobutylamino)benzoate (CAS No. 1131587-18-2) is a multifaceted compound with significant implications in pharmaceutical research and development. Its structural features enable diverse synthetic pathways, making it a valuable intermediate for constructing complex drug molecules. As research continues to uncover new therapeutic applications, this compound will undoubtedly play a crucial role in shaping the future of medicine.
1131587-18-2 (Methyl 5-iodo-2-(isobutylamino)benzoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)